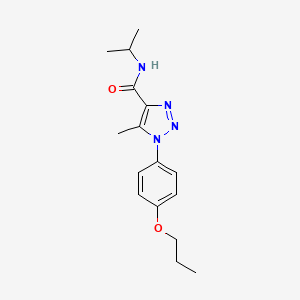
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide, also known as CMNB, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves the binding of the compound to the active site of the enzyme or protein being studied. Once bound, this compound undergoes a chemical reaction that results in the release of a fluorescent signal. This signal can be detected and measured using various techniques such as fluorescence spectroscopy, allowing researchers to monitor the activity of the enzyme or protein in real-time.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to be cytotoxic to certain cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, suggesting that it may have potential therapeutic applications for the treatment of hypercholesterolemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments is its high sensitivity and specificity for detecting and measuring the activity of enzymes and proteins. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide in scientific research. One potential direction is the development of new fluorescent probes based on the chemical structure of this compound. These probes could be designed to target specific enzymes or proteins, allowing researchers to study their activity with greater specificity. Additionally, this compound could be used in combination with other fluorescent probes to study complex cellular processes such as protein-protein interactions and signaling pathways. Finally, the potential therapeutic applications of this compound for the treatment of hypercholesterolemia and cancer should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves the reaction of 2-methyl-5-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been well-established and is widely used in laboratories for the production of this compound.
Applications De Recherche Scientifique
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been extensively used in scientific research as a fluorescent probe for detecting and measuring the activity of various enzymes and proteins. It has been found to be particularly useful for studying the activity of proteases, which are enzymes that break down proteins. This compound can be used to monitor the activity of proteases in real-time, making it a valuable tool for studying the role of proteases in various cellular processes.
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZAPMUMFHJTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-ethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4884883.png)
![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4884905.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B4884928.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)

![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)

